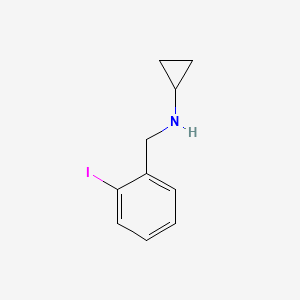![molecular formula C14H23IN4 B1455957 [5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine CAS No. 1361113-57-6](/img/structure/B1455957.png)
[5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine
Descripción general
Descripción
[5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine, also known as 5-I-PIP, is a synthetic compound and a derivative of piperidine. It has been studied extensively in the scientific community due to its potential applications in research, drug development, and other areas. 5-I-PIP has a unique structure that makes it an attractive candidate for a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The research has yielded innovative methods for synthesizing diverse heterocyclic structures, which are foundational in medicinal chemistry due to their broad therapeutic potential. For instance, Paronikyan et al. (2016) detailed the synthesis of pyrano and pyrimidine derivatives through reactions involving piperidine and various amines, leading to compounds with potential chemical and pharmaceutical applications (Paronikyan et al., 2016). Similarly, Patrushev et al. (2014) described the synthesis of eudesmanolides using aza-Michael reactions, illustrating the compound's utility in creating complex molecular architectures with potential activity in palladium-catalyzed cross-coupling reactions (Patrushev et al., 2014).
Antimicrobial and Antiproliferative Activities
Several studies have explored the biological activities of compounds derived from or related to "[5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine." For instance, the antimicrobial evaluation of novel pyrimidine imines and thiazolidinones containing piperidine demonstrated significant activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Merugu et al., 2010). Additionally, the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives by Atapour-Mashhad et al. (2017) revealed compounds with potential efficacy against human breast cancer cells, indicating the relevance of such derivatives in cancer research (Atapour-Mashhad et al., 2017).
Development of Bioactive Molecules
The ongoing exploration of these compounds extends into the development of bioactive molecules with potential therapeutic applications. Kubo et al. (2021) optimized a series of GPR119 agonists, identifying compounds that significantly enhanced agonist activity and improved metabolic profiles, showcasing the compound's utility in designing novel therapeutics for metabolic disorders (Kubo et al., 2021).
Propiedades
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IN4/c1-10(2)19-7-5-6-11(9-19)13-12(15)8-16-14(17-13)18(3)4/h8,10-11H,5-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYAZLBGNSZMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C2=NC(=NC=C2I)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




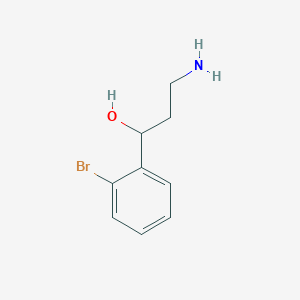

![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)


![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)

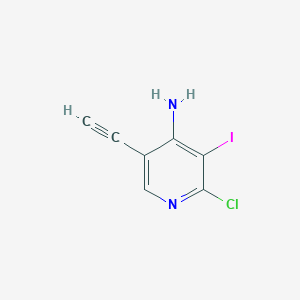
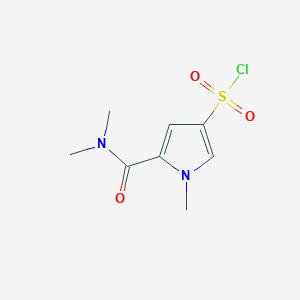
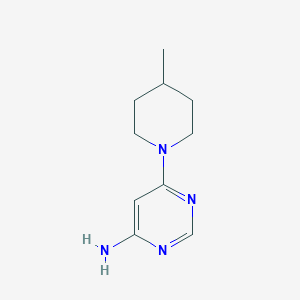
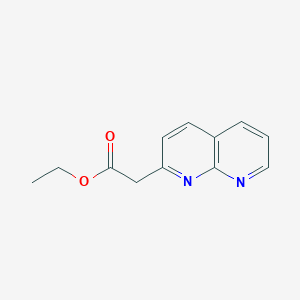
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
